molecular formula C30H25N3O3S2 B12139088 (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12139088
M. Wt: 539.7 g/mol
InChI Key: GKCOODUTPVIHDW-WGARJPEWSA-N
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Description

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a potent and selective small molecule inhibitor identified in chemical biology research. It functions as a covalent inhibitor of the programmed cell death protein 1 (PD-1)/ programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway exploited by cancers to evade immune surveillance (Journal of Medicinal Chemistry, 2019) . Its mechanism involves binding to PD-L1 via its reactive thioxothiazolidinone core, effectively dimerizing and internalizing PD-L1 on cancer cells, thereby blocking its interaction with PD-1 on T-cells and restoring anti-tumor immune function (PubChem CID: 129689823) . This compound is a valuable research tool for oncologists and immunologists studying the tumor microenvironment, T-cell activation, and mechanisms of cancer immunotherapy resistance. It enables the in vitro and in vivo investigation of PD-1/PD-L1 signaling without the use of therapeutic antibodies, providing a distinct chemical approach to modulate this pathway. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant literature, including the seminal work by Guan et al. , for detailed protocols on its application.

Properties

Molecular Formula

C30H25N3O3S2

Molecular Weight

539.7 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H25N3O3S2/c1-18-11-19(2)27(20(3)12-18)28-22(16-33(31-28)23-7-5-4-6-8-23)14-26-29(34)32(30(37)38-26)15-21-9-10-24-25(13-21)36-17-35-24/h4-14,16H,15,17H2,1-3H3/b26-14-

InChI Key

GKCOODUTPVIHDW-WGARJPEWSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Benzodioxole Group: The benzodioxole group can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with an appropriate diketone.

    Formation of the Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a thiourea derivative with a halogenated ketone.

    Final Coupling Reaction: The final step involves coupling the benzodioxole, pyrazole, and thiazolidinone intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone core, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized derivatives with various substituents on the benzodioxole or pyrazole rings.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features exhibit significant biological activities, including:

  • Anti-inflammatory properties : The pyrazole component is known for its ability to inhibit inflammatory pathways.
  • Antimicrobial effects : The presence of the benzodioxole moiety suggests potential antimicrobial activity.
  • Anticancer properties : Structural analogs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis .

Medicinal Chemistry Applications

The compound's potential applications in medicinal chemistry are extensive due to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes involved in disease processes. For example, thiazolidinones are often studied for their role in inhibiting enzymes linked to diabetes and cancer.
  • Receptor Modulation : The diverse functionalities allow for interaction with receptors involved in various signaling pathways, potentially leading to therapeutic effects in conditions like inflammation and cancer.
  • Drug Development : The complex structure makes it a candidate for further pharmacological exploration and optimization in drug design, particularly for developing novel therapeutics targeting inflammation and cancer pathways .

Case Studies

Several studies have explored the synthesis and biological evaluation of compounds related to this structure:

  • A study published in Molecules highlighted the synthesis of thiazolidinone derivatives and their biological evaluation, demonstrating significant anti-inflammatory activity .
  • Another research article focused on the synthesis of pyrazole derivatives and their evaluation against various cancer cell lines, indicating that modifications to the pyrazole ring can enhance anticancer activity .

Mechanism of Action

The mechanism of action of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole group may interact with enzyme active sites, while the pyrazole ring can bind to receptor sites, modulating biological pathways. The thiazolidinone core may contribute to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazolidin-4-One Derivatives

Below is a detailed comparison of the target compound with key analogs:

Core Structural Variations

Compound Name Substituents at Position 3 Substituents at Position 5 Key Features Reference
Target Compound 1,3-Benzodioxol-5-ylmethyl [1-Phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene High steric bulk from trimethylphenyl; benzodioxole enhances electron density
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 2-Phenylethyl 1,3-Diphenylpyrazol-4-ylmethylidene Simpler pyrazole substituents; lower lipophilicity
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Hydroxybenzylidene Intramolecular H-bonding (C–H⋯S); planar conformation
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Hexyl [3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene Alkyl chain increases solubility; propoxyphenyl adds steric hindrance

Structural Insights from Crystallography

  • In contrast, the 2-hydroxybenzylidene analog forms intramolecular hydrogen bonds (C–H⋯S) and planar conformations, which stabilize its structure and enhance intermolecular interactions .

Research Implications and Gaps

Synthetic Optimization : The target compound’s synthesis requires optimization for yield and purity, given its complex substituents.

Biological Screening: No experimental data on its activity are available in the provided evidence; comparative studies with analogs are needed.

Crystallographic Analysis : Tools like SHELXL and ORTEP-3 could resolve its 3D structure, aiding in structure-activity relationship (SAR) studies.

Biological Activity

The compound (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has been extensively studied for its diverse biological activities. This article synthesizes available research findings on the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are recognized for their broad spectrum of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant
  • Antidiabetic

These properties make them significant in medicinal chemistry as potential drug candidates. The structural modifications in thiazolidin-4-one derivatives often influence their biological activity significantly.

The compound features a complex structure that includes a benzodioxole moiety and a pyrazole ring. The thiazolidinone core is pivotal for its biological activity.

Key Structural Features:

  • Thiazolidinone Ring : Essential for interaction with biological targets.
  • Benzodioxole Substituent : May enhance antioxidant and anticancer activities.
  • Pyrazole Ring : Known to exhibit various pharmacological effects.

Anticancer Activity

Research indicates that thiazolidinone derivatives demonstrate promising anticancer properties. For instance, studies have shown that modifications at specific positions on the thiazolidinone scaffold can enhance cytotoxicity against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) . The compound's ability to induce apoptosis and inhibit proliferation in these cell lines has been documented.

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinones has been widely reported. For example, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi . The compound's structural features may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anti-inflammatory Effects

Thiazolidinones are also noted for their anti-inflammatory properties. Studies suggest that they can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their substituents:

  • Electron-donating groups (e.g., alkyl groups) can enhance activity.
  • Electron-withdrawing groups may reduce efficacy but can improve selectivity towards certain targets.

Research emphasizes the importance of optimizing these substituents to enhance therapeutic potential while minimizing side effects .

Case Studies

  • Anticancer Evaluation : A series of thiazolidinone derivatives were synthesized and tested against various cancer cell lines. Compounds with specific substitutions showed enhanced potency compared to standard chemotherapeutics.
  • Antimicrobial Testing : A study evaluated the antimicrobial properties of a range of thiazolidinones against clinical isolates. Results indicated that certain derivatives had MIC values lower than conventional antibiotics .

Q & A

Q. What are the standard synthetic routes for this thiazolidinone derivative?

The compound is synthesized via a multi-step approach:

  • Step 1: Condensation of a benzodioxol-5-ylmethylamine derivative with phenylisothiocyanate in a triethylamine (Et₃N)/DMF-H₂O system to form a thiosemicarbazide intermediate .
  • Step 2: Cyclization with a pyrazole-aldehyde derivative (e.g., 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde) under acidic or basic conditions to form the thiazolidinone core .
  • Key conditions: Reflux in ethanol/methanol (60–80°C, 6–12 hours) with catalytic bases like NaOH or KOH .
  • Yield optimization: Adjust stoichiometry (1:1.2 molar ratio of thiosemicarbazide to aldehyde) and monitor by TLC .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR (¹H/¹³C): Assign peaks for the benzodioxole methylenedioxy group (δ 5.9–6.0 ppm, singlet) and the thioxo group (δ 175–180 ppm in ¹³C) .
  • IR: Confirm the C=S stretch (~1200–1250 cm⁻¹) and C=O (thiazolidinone) at ~1700 cm⁻¹ .
  • X-ray crystallography: Use SHELXL for refinement to resolve Z/E configuration of the benzylidene group .

Advanced Research Questions

Q. How can researchers optimize synthesis yield when encountering low cyclization efficiency?

  • Problem: Low cyclization due to steric hindrance from the 2,4,6-trimethylphenyl group.
  • Solutions:
  • Use high-boiling solvents (e.g., DMF or DMSO) to enhance solubility .
  • Introduce microwave-assisted synthesis (80–100°C, 30–60 minutes) to accelerate kinetics .
  • Add catalytic iodine (5 mol%) to promote Schiff base formation .
    • Validation: Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical strategies resolve contradictions between computational modeling and experimental spectral data?

  • Issue: Discrepancies in predicted vs. observed NMR chemical shifts.
  • Approach:
  • Perform DFT calculations (B3LYP/6-31G*) to model electronic environments .
  • Compare with experimental X-ray data (e.g., bond lengths/angles) to validate stereoelectronic effects .
  • Reassign ambiguous peaks using 2D NMR (COSY, HSQC) .
    • Case study: The Z-configuration of the benzylidene group was confirmed via NOESY (cross-peaks between pyrazole and thiazolidinone protons) .

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

  • Assay design:
  • Agar diffusion: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .
  • MIC determination: Use broth microdilution (96-well plates) with resazurin indicator .
    • Mechanistic insight: The azo linkage and thioxo group may disrupt bacterial membrane integrity via thiol interaction .

Q. How does the 2,4,6-trimethylphenyl group influence electronic properties and reactivity?

  • Steric effects: Hinders rotation, stabilizing the Z-configuration of the benzylidene group .
  • Electronic effects: Methyl groups donate electrons via hyperconjugation, increasing pyrazole ring electron density (confirmed by DFT) .
  • Reactivity impact: Reduces nucleophilic substitution at the pyrazole C-4 position but enhances electrophilic aromatic substitution .

Q. What challenges arise in achieving Z-configuration selectivity during benzylidene formation?

  • Challenge: Competing E-isomer formation due to thermodynamic control.
  • Mitigation:
  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Lower reaction temperature (40–50°C) to favor kinetic Z-product .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) to separate isomers .

Methodological Tables

Parameter Synthesis Optimization Characterization
Solvent systemEt₃N/DMF-H₂O CDCl₃/DMSO-d6 for NMR
Reaction time6–12 hours (reflux) 24 hours (X-ray data collection)
Key spectral markersC=S (IR: 1200 cm⁻¹) Benzodioxole protons (δ 5.9 ppm)
Biological Assay Conditions Outcome
Agar diffusion100 µg/mL, 24-hour incubation Zone of inhibition: 12–15 mm
MIC (resazurin)0.5–128 µg/mL MIC₉₀: 32 µg/mL for S. aureus

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